molecular formula C11H13BrN2 B13699316 7-Bromo-1-(sec-butyl)-4-azaindole

7-Bromo-1-(sec-butyl)-4-azaindole

Cat. No.: B13699316
M. Wt: 253.14 g/mol
InChI Key: OJDJJQSNLODZTQ-UHFFFAOYSA-N
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Description

7-Bromo-1-(sec-butyl)-4-azaindole is a synthetic organic compound belonging to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring. The presence of a bromine atom at the 7th position and a sec-butyl group at the 1st position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(sec-butyl)-4-azaindole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-azaindole and sec-butyl bromide.

    Bromination: The 4-azaindole undergoes bromination at the 7th position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated product is then subjected to alkylation with sec-butyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the sec-butyl group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(sec-butyl)-4-azaindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KSCN in acetone.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

7-Bromo-1-(sec-butyl)-4-azaindole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(sec-butyl)-4-azaindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-methyl-4-azaindole: Similar structure but with a methyl group instead of a sec-butyl group.

    7-Chloro-1-(sec-butyl)-4-azaindole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(sec-Butyl)-4-azaindole: Lacks the bromine atom at the 7th position.

Uniqueness

7-Bromo-1-(sec-butyl)-4-azaindole is unique due to the presence of both the bromine atom and the sec-butyl group, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

7-bromo-1-butan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H13BrN2/c1-3-8(2)14-7-5-10-11(14)9(12)4-6-13-10/h4-8H,3H2,1-2H3

InChI Key

OJDJJQSNLODZTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC2=NC=CC(=C21)Br

Origin of Product

United States

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